REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1.Br[CH2:14]CC1C=CC(C(O)=O)=CC=1>>[Br:1][CH2:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([O:12][CH3:14])=[O:11])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C=CC1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC1=CC=C(C(=O)O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in the synthesis method of Intermediate ia-01
|
Type
|
CUSTOM
|
Details
|
the material was reacted
|
Type
|
ADDITION
|
Details
|
treated
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C(C=CC1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 471 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |